molecular formula C11H20N2O3S B6773661 N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)oxetane-3-sulfonamide

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)oxetane-3-sulfonamide

Cat. No.: B6773661
M. Wt: 260.36 g/mol
InChI Key: ZKWLUZPBOYSZNL-UHFFFAOYSA-N
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Description

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)oxetane-3-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indolizine ring fused with an oxetane and a sulfonamide group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)oxetane-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3S/c14-17(15,9-7-16-8-9)12-10-4-6-13-5-2-1-3-11(10)13/h9-12H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKWLUZPBOYSZNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCC(C2C1)NS(=O)(=O)C3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)oxetane-3-sulfonamide typically involves multiple steps, starting from readily available precursors. One common route includes the cyclization of an appropriate precursor to form the indolizine ring, followed by the introduction of the oxetane and sulfonamide groups under controlled conditions. Specific reagents and catalysts are used to facilitate these transformations, ensuring high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. Advanced techniques such as high-throughput screening and process intensification are employed to streamline the synthesis and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)oxetane-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This process can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: Functional groups in the compound can be replaced with other groups, leading to derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peroxyacetic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations with high selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with diverse functional groups.

Scientific Research Applications

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)oxetane-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a valuable tool for probing biological systems and understanding molecular interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)oxetane-3-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to various physiological responses. Detailed studies on the compound’s binding affinity, specificity, and kinetics are essential to elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl): This compound shares structural similarities but lacks the oxetane and sulfonamide groups.

    Tetramethyl acetyloctahydronaphthalenes: These compounds have a similar core structure but differ in functional groups and overall reactivity.

Uniqueness

N-(1,2,3,5,6,7,8,8a-octahydroindolizin-1-yl)oxetane-3-sulfonamide is unique due to its combination of an indolizine ring, oxetane, and sulfonamide groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

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